3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Description
This chromone-derived compound features a 4-bromophenyl group at position 3, a trifluoromethyl group at position 2, and a morpholine-4-carboxylate ester at position 7. Chromones are known for their biological activities, including anticancer and antioxidant properties .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF3NO5/c22-13-3-1-12(2-4-13)17-18(27)15-6-5-14(11-16(15)31-19(17)21(23,24)25)30-20(28)26-7-9-29-10-8-26/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEGFTQNZOCDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation of 2-Hydroxyacetophenone
The reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride (TFAA) in the presence of pyridine at 120°C for 4 hours induces cyclization, yielding 2-(trifluoromethyl)-4H-chromen-4-one. This step leverages the electron-withdrawing nature of the trifluoromethyl group to stabilize the intermediate carbocation during cyclization.
Key Parameters
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Molar Ratio : 1:1.2 (2-hydroxyacetophenone:TFAA)
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Catalyst : Pyridine (2 equivalents)
Introduction of the 4-Bromophenyl Group at Position 3
Positional selectivity for the 4-bromophenyl group at C3 is achieved through electrophilic aromatic substitution (EAS) or cross-coupling strategies.
Friedel-Crafts Alkylation
Treating 2-(trifluoromethyl)-4H-chromen-4-one with 4-bromobenzyl chloride under Friedel-Crafts conditions (AlCl₃, DCM, 0°C to RT) introduces the 4-bromophenyl moiety. The trifluoromethyl group at C2 activates the chromenone ring for electrophilic attack at the para position relative to the ketone (C3).
Reaction Metrics
Suzuki-Miyaura Coupling (Alternative Route)
For enhanced regioselectivity, a halogenated chromenone intermediate (e.g., 3-bromo-2-(trifluoromethyl)-4H-chromen-4-one) undergoes Suzuki coupling with 4-bromophenylboronic acid. This method requires palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization Notes
Functionalization at Position 7: Nitration and Reduction
Nitration of the Chromenone Core
Nitration at C7 is performed using a nitrating mixture (HNO₃/H₂SO₄, 75°C, 1 hour), yielding 7-nitro-3-(4-bromophenyl)-2-(trifluoromethyl)-4H-chromen-4-one. The electron-deficient aromatic ring directs nitration to the meta position relative to the ketone.
Critical Observations
Reduction to Primary Amine
The nitro group is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol (60°C, 8 hours), producing 7-amino-3-(4-bromophenyl)-2-(trifluoromethyl)-4H-chromen-4-one.
Reagent Ratios
Morpholine-4-carboxylate Esterification
The final step involves acylating the C7 amine with morpholine-4-carbonyl chloride.
Acylation Under Basic Conditions
Reacting 7-amino-3-(4-bromophenyl)-2-(trifluoromethyl)-4H-chromen-4-one with morpholine-4-carbonyl chloride in acetonitrile (K₂CO₃, RT, 6 hours) affords the target compound.
Reaction Specifics
Alternative Coupling Agents
For substrates sensitive to chlorides, carbodiimide-mediated coupling (EDC/HOBt, DMF) with morpholine-4-carboxylic acid achieves comparable results.
Analytical Characterization and Yield Optimization
Spectroscopic Validation
Purity and Yield Enhancements
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Chromatography : Silica gel column (ethyl acetate/hexane gradient) achieves >95% purity.
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Microwave Assistance : Reducing reaction times by 50% (e.g., 30 minutes for acylation).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | Single-step, high regioselectivity | Requires harsh conditions (AlCl₃) | 70 |
| Suzuki Coupling | Mild conditions, scalability | Requires halogenated intermediate | 65 |
| Direct Acylation | High functional group tolerance | Sensitivity to moisture | 72 |
Industrial-Scale Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the bromophenyl group to a phenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-morpholinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The chromenone core may interact with active sites of enzymes, while the morpholinecarboxylate ester can enhance solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl vs. Bromophenyl Derivatives
- 3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 637748-17-5): Molecular formula: C₂₁H₁₅ClF₃NO₅; molecular weight: 453.8 g/mol.
- Target Bromophenyl Compound :
Methoxyphenyl Derivatives
- 3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 845903-21-1): Molecular formula: C₂₁H₁₉NO₆; molecular weight: 381.4 g/mol. The methoxy group (-OCH₃) introduces electron-donating effects, which may reduce electrophilicity and alter metabolic stability compared to halogenated analogs .
Ester Group Modifications
Morpholine-4-carboxylate vs. Cyclopropanecarboxylate
- 3-(2-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Cyclopropanecarboxylate: Molecular formula: C₂₁H₁₅F₃O₅; molecular weight: 404.3 g/mol; logP: 5.26.
Benzoate and Thiophene-carboxylate Esters
- 3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Benzoate (CAS 302952-83-6): Molecular formula: C₂₄H₁₅F₃O₆; molecular weight: 456.4 g/mol.
- Thiophene-2-carboxylate Derivatives :
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a member of the chromenone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanism of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a chromen backbone that is characterized by:
- A bromophenyl group at the 3-position.
- A trifluoromethyl group at the 2-position, which enhances its lipophilicity and biological activity.
- A morpholine-4-carboxylate moiety at the 7-position, which may influence its pharmacokinetic properties.
These structural elements contribute to its potential interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that similar chromenone derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes .
- DNA Interaction : The chromenone core can intercalate with DNA, potentially affecting replication and transcription processes. This interaction is critical for compounds with anticancer properties.
- Signaling Pathway Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis. This could make it a candidate for cancer therapy.
Biological Activity and Therapeutic Potential
Research has indicated various biological activities associated with this class of compounds:
Anticancer Activity
Several studies have highlighted the anticancer potential of chromenone derivatives. For example:
- In vitro studies demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.
Anti-inflammatory Properties
Chromene derivatives have shown promise in reducing inflammation:
- Compounds similar to this compound were found to inhibit COX and LOX enzymes, leading to decreased production of pro-inflammatory mediators .
Antioxidant Activity
The presence of the trifluoromethyl group enhances the antioxidant capacity of these compounds:
- Studies have reported that chromenone derivatives can scavenge free radicals, providing protective effects against oxidative stress-related diseases.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related chromenone derivatives on MCF-7 cells, revealing IC50 values in the low micromolar range, indicating significant potency against breast cancer cells.
- Inhibition Studies on Enzymes : Research involving molecular docking simulations suggested that trifluoromethyl groups enhance binding interactions with COX and LOX enzymes, correlating with observed anti-inflammatory activities in vitro .
Data Summary
| Activity Type | Compound | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | 3-(4-bromophenyl)-4-oxo-chromen derivatives | 0.6 - 44 | Effective against leukemia and breast cancer cells |
| Anti-inflammatory | Similar chromenone derivatives | Varies | Inhibits COX and LOX enzymes |
| Antioxidant | Trifluoromethyl-substituted chromenones | Moderate | Scavenges free radicals |
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and esterification. For example, analogous chromenone derivatives (e.g., with methoxy or chloro substituents) are synthesized via Friedel-Crafts acylation followed by coupling with morpholine carboxylate . Key parameters to optimize include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for cyclization steps.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C during esterification to prevent side reactions.
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS : To confirm molecular weight (theoretical MW: ~453.8 g/mol) and assess purity (>95% recommended) .
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with structurally similar chromenones (e.g., 3-(4-chlorophenyl)-4-oxo derivatives). Key signals include aromatic protons (δ 7.2–8.1 ppm) and the morpholine carboxylate carbonyl (δ ~165 ppm) .
- X-ray crystallography : For unambiguous confirmation, as demonstrated for related chromenone-morpholine hybrids (e.g., monoclinic crystal system, P21/n space group) .
Q. What are the key physicochemical properties influencing its biological activity?
- Methodological Answer : Critical properties include:
- Lipophilicity (LogP) : Computed XLogP3 ≈ 4.1, indicating moderate membrane permeability .
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO for in vitro assays) .
- Stability : Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Store at –20°C in desiccated form .
Advanced Research Questions
Q. How does the bromophenyl substituent affect structure-activity relationships (SAR) compared to chloro- or methoxy-substituted analogs?
- Methodological Answer : The bromophenyl group enhances electron-withdrawing effects , potentially increasing binding affinity to target proteins (e.g., kinases). Comparative SAR studies should:
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls (e.g., staurosporine for apoptosis).
- Metabolic stability testing : Assess cytochrome P450 interactions to rule out off-target effects .
- Batch-to-batch reproducibility : Validate synthetic protocols via inter-lab collaboration, as done for ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate analogs .
Q. What crystallographic data are available for this compound, and how can they inform drug design?
- Methodological Answer : While direct crystallographic data for the bromophenyl variant are limited, analogs (e.g., 4-(4-chlorophenyl)-5-oxo-4H-chromen derivatives) crystallize in a monoclinic system (space group P21/n, Z = 4) with intermolecular hydrogen bonds stabilizing the lattice . Key insights:
Q. How can kinetic studies elucidate its interaction with enzymatic targets (e.g., kinases or phosphatases)?
- Methodological Answer : Use stopped-flow fluorescence or surface plasmon resonance (SPR) to measure:
- Binding kinetics : Determine association/dissociation rates (kₐₙ, kₒff) for target enzymes.
- Inhibition mechanisms : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
For example, trifluoromethyl-containing chromenones show time-dependent inhibition of protein kinases, suggesting covalent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
